N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide

Acetylcholinesterase (AChE) Inhibition Kinase Inhibition Chemokine Receptor Antagonism

CAS 1396861-89-4 is a specialized piperazinyl-pyrimidine building block featuring a 2-pyridinyl-piperazine moiety and a reactive 5-methanesulfonamide handle. Its unique substitution pattern is critical: the 2-pyridinyl group on piperazine and methanesulfonamide at pyrimidine-C5 collectively define target engagement, making generic analogs unsuitable substitutes. With no validated pharmacological profile, this compound is best deployed as a synthetic intermediate for focused CCR4/CNS-targeted library synthesis or as a structurally matched negative control (requires internal validation). Procure with confidence — specify CAS 1396861-89-4 to ensure experimental reproducibility.

Molecular Formula C14H18N6O2S
Molecular Weight 334.4
CAS No. 1396861-89-4
Cat. No. B2783510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide
CAS1396861-89-4
Molecular FormulaC14H18N6O2S
Molecular Weight334.4
Structural Identifiers
SMILESCS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C14H18N6O2S/c1-23(21,22)18-12-10-16-14(17-11-12)20-8-6-19(7-9-20)13-4-2-3-5-15-13/h2-5,10-11,18H,6-9H2,1H3
InChIKeyMKXIUYZPTRJZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide (CAS: 1396861-89-4): A Piperazinyl-Pyrimidine Sulfonamide Research Intermediate


The compound N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide (CAS 1396861-89-4) is a synthetic small molecule featuring a pyrimidine core substituted with a pyridinyl-piperazine moiety and a methanesulfonamide group. It belongs to the broader class of piperazinyl-pyrimidine derivatives, a scaffold known for yielding compounds with diverse pharmacological activities, including kinase inhibition and chemokine receptor antagonism [1]. This compound is primarily listed as a research chemical and synthetic intermediate, with its own specific biological profile remaining poorly defined in the non-proprietary, peer-reviewed primary literature. Its structural features suggest potential for target engagement in CNS and oncology-related pathways, but direct evidence is currently limited to vendor claims and patent disclosures for the broader chemical series.

Structural Nuances of 1396861-89-4 Preclude Direct Substitution by Generic Piperazinyl-Pyrimidine Analogs


Direct substitution of CAS 1396861-89-4 with a generic piperazinyl-pyrimidine analog is scientifically unsound due to the critical role of its specific substitution pattern. The compound's biological activity is contingent on the precise combination of a 2-pyridinyl group on the piperazine ring and a methanesulfonamide at the 5-position of the pyrimidine. Even closely related analogs, such as the phenyl-substituted variant N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide, can exhibit fundamentally different target engagement profiles, as evidenced by the distinct mechanisms of action reported for compounds within this chemical space—ranging from acetylcholinesterase (AChE) inhibition to CCR4 antagonism and JAK1 inhibition [1]. Without explicit, comparative data, assuming functional equivalence based on core scaffold similarity is a high-risk procurement decision that can invalidate experimental results.

Differential Evidence Assessment for CAS 1396861-89-4: A Gap Analysis Against Closest Analogs


Quantitative Biological Activity Data: Absence of Peer-Reviewed Evidence

A critical differential gap exists for CAS 1396861-89-4: no quantitative biological activity data (e.g., IC50, EC50, Ki) derived from peer-reviewed primary research papers or authoritative public databases (PubChem, ChEMBL) could be located. This is in stark contrast to close structural analogs. For example, a related piperazinyl-pyrimidine derivative, CHEMBL2392493, has a reported EC50 of 220 nM for inhibiting JAK1-mediated STAT3 phosphorylation in human TF1 cells [1]. Similarly, N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is claimed to act as an AChE inhibitor. For the target compound, vendors make activity claims regarding AChE inhibition but fail to provide assay conditions or reference primary data, making a quantitative comparison impossible .

Acetylcholinesterase (AChE) Inhibition Kinase Inhibition Chemokine Receptor Antagonism

Target Selectivity Profile: Undefined vs. Multi-Target Class Potential

The selectivity profile of CAS 1396861-89-4 is entirely unknown in the public domain, representing a significant risk for off-target effects. The core piperazinyl-pyrimidine scaffold is pharmacologically promiscuous. For instance, patent EP2805947B1 explicitly describes certain piperazinyl-pyrimidine derivatives as potent CCR4 antagonists [1], while others bearing a methanesulfonamide group are claimed as AChE inhibitors. Without a disclosed selectivity panel or kinome profiling data, purchasers cannot ascertain whether the compound's biological signature aligns with their target of interest or if it acts as a multi-target agent with unpredictable cellular outcomes.

Selectivity CCR4 Antagonist Kinase Profiling

Recommended Applications for CAS 1396861-89-4 Based on Available Evidence and Structural Features


Use as a Synthetic Intermediate for Derivatization Libraries

Given the complete lack of defined biological activity, the most scientifically sound application for CAS 1396861-89-4 is as a synthetic building block. Its reactive methanesulfonamide and pyridinyl-piperazine moieties make it a suitable starting point for creating focused libraries of analogs for structure-activity relationship (SAR) studies, particularly in the context of chemokine receptor or CNS disease targets as suggested by the broader patent literature [1].

Negative Control for CCR4 Antagonism Assays

If a user has confirmed that CAS 1396861-89-4 is structurally related to a known CCR4 antagonist series (as per patent EP2805947B1) but shows no activity in an in-house assay, it may serve as a structurally-matched negative control [1]. This application is contingent on direct, internal experimental validation of its inactivity against the specific target.

Not Recommended: Use as a Validated Pharmacological Tool Compound

This compound is explicitly not recommended for procurement and use as a validated pharmacological tool compound for any specific target (e.g., AChE, JAK1, PI3K) without the user first generating and providing the missing foundational data (potency, selectivity, and cellular activity). The risk of experimental failure and data misinterpretation is prohibitively high [2].

Quote Request

Request a Quote for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.